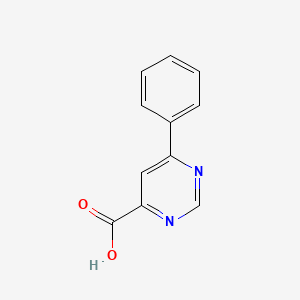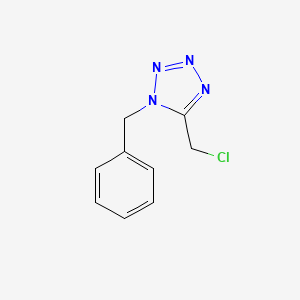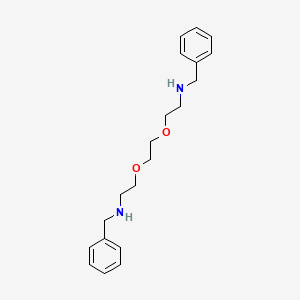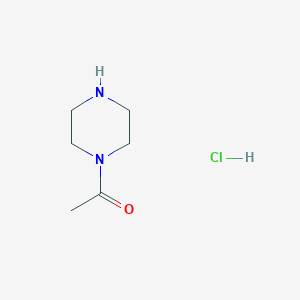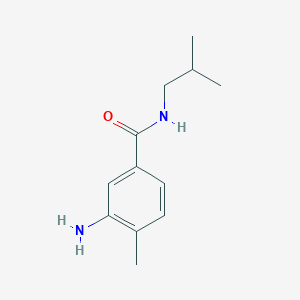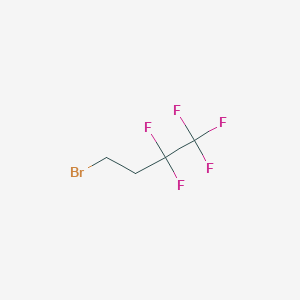
4-Bromo-1,1,1,2,2-pentafluorobutane
Overview
Description
4-Bromo-1,1,1,2,2-pentafluorobutane is a useful research compound. Its molecular formula is C4H4BrF5 and its molecular weight is 226.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymerization
Co-telomerization for Polymer Synthesis : 4-Bromo-1,1,1,2,2-pentafluorobutane has been utilized in the synthesis and co-telomerization with hexafluoropropene oxide derived acid fluorides, leading to the transformation of bromine-containing acid fluorides and the successful creation of copolymers (Ito, Kaufman, Kratzer, Nakahara, & Paciorek, 1979).
Synthesis of Fluorinated Monomers : Research has shown that this compound can be synthesized and used in the radical copolymerization with vinylidene fluoride, demonstrating its application in the creation of fluorinated polymers (Guiot, Néouze, Sauguet, Améduri, & Boutevin, 2005).
Vibrational and Spectral Analysis
- Vibrational Analysis for Structural Insights : The compound has been studied through vibrational analysis, including liquid-state IR and Raman spectra, providing insights into its molecular structure and conformations (Crowder & Jalilian, 1977).
Chemical Reactions and Properties
Stereoselective Epoxidation : Studies have investigated the stereoselective epoxidation of 4-bromo-1-butene, a related compound, by various bacteria, providing insights into the stereochemical aspects of microbial epoxidation processes (Archelas, Hartmans, & Tramper, 1988).
Electrochemical Reduction Studies : The electrochemical reduction behavior of related 1,4-dihalobutanes at carbon cathodes has been studied, contributing to the understanding of electrochemical properties of halogenated butanes (Pritts & Peters, 1995).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1,1,1,2,2-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVBRYHZPNRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502980 | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-70-2 | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1,1,2,2-pentafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
